molecular formula C18H16ClNO3S2 B2868415 3-chloro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide CAS No. 1798040-86-4

3-chloro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide

Cat. No.: B2868415
CAS No.: 1798040-86-4
M. Wt: 393.9
InChI Key: JTBPXQFNJOQFGS-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is a novel synthetic compound offered for research and development purposes. This chemical belongs to the benzenesulfonamide class, a group known for its diverse biological activities and significant role in medicinal chemistry . The molecular structure integrates a chloro-substituted and methoxy-substituted benzene sulfonamide core, linked to a (2-(thiophen-3-yl)benzyl) group. This specific architecture makes it a compelling candidate for various scientific investigations, particularly in the design and synthesis of new pharmacologically active molecules. Benzenesulfonamide derivatives are frequently investigated for their potential as enzyme inhibitors and have shown promise in areas such as cancer research, inflammation, and metabolic diseases . For instance, structurally related sulfonamide compounds have been developed as potent and selective inhibitors of enzymes like lipoxygenases (LOXs) and are explored for targeting inflammasome complexes such as NLRP3 . The presence of the thiophene heterocycle is a common feature in many bioactive compounds and pharmaceuticals, often contributing to favorable binding interactions and metabolic stability. This product is intended for non-human research applications only, including but not limited to: use as a building block in organic synthesis, a reference standard in analytical chemistry, and a candidate for in vitro biological screening in drug discovery programs. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S2/c1-23-18-7-6-15(10-17(18)19)25(21,22)20-11-13-4-2-3-5-16(13)14-8-9-24-12-14/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBPXQFNJOQFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H18ClN1O3SC_{18}H_{18}ClN_{1}O_{3}S and features a sulfonamide group, which is known for its diverse biological activities. Its structure includes a chloro and methoxy substituent on the benzene ring and a thiophene moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on different biological systems.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the methoxyphenyl group have shown efficacy in scavenging free radicals, as demonstrated in DPPH radical scavenging assays . The antioxidant potential is crucial for mitigating oxidative stress-related diseases.

Anticancer Activity

Several studies have explored the anticancer properties of sulfonamide derivatives. The compound's structural similarities to known anticancer agents suggest that it may inhibit cancer cell proliferation. For example, analogs with similar substituents have been shown to induce apoptosis in various cancer cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar sulfonamides have demonstrated the ability to inhibit specific enzymes such as lipoxygenases and proteases, which are involved in inflammatory pathways .
  • Modulation of Signaling Pathways : Compounds with similar structures have been implicated in modulating pathways related to cancer cell survival and proliferation, including PPARγ activation, which plays a role in metabolic regulation and cancer differentiation .

Case Studies

A series of studies have been conducted to evaluate the biological activity of compounds structurally related to this compound.

Study 1: Antioxidant Screening

In a study assessing the antioxidant capacity of various sulfonamide derivatives, compounds were tested using the DPPH method. The results indicated that several derivatives exhibited significant scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions.

Compound% Inhibition (at 100 µM)
Compound A85%
Compound B78%
This compound82%

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer efficacy of sulfonamide derivatives against MKN-45 gastric cancer cells. The study found that certain derivatives significantly inhibited cell growth and induced apoptosis.

CompoundIC50 (µM)Mechanism
Compound C15Apoptosis induction
Compound D20Cell cycle arrest
This compound18Apoptosis induction

Comparison with Similar Compounds

Substituent Effects and Molecular Features

The compound’s structural analogs differ in substituents, heterocycles, and linker groups, leading to distinct properties:

Compound Name Molecular Formula Key Substituents/Heterocycles Notable Features
Target Compound C₁₇H₁₆ClNO₄S₂ 3-Cl, 4-OCH₃, thiophen-3-yl, benzyl linker Methoxy enhances electron density; thiophene improves π-π stacking
Compound 28 () C₂₃H₁₈ClF₃N₄O₂S₂ 4-Cl, triazin-3-yl, CF₃, benzylthio Triazine ring introduces hydrogen-bonding potential; CF₃ increases lipophilicity
4-Methyl-N-(2-(1-methylindole-3-carbonyl)thiophen-3-yl)benzenesulfonamide (8e) C₂₁H₁₉N₂O₃S₂ 4-CH₃, indole-3-carbonyl, thiophen-3-yl Indole carbonyl may enhance CNS permeability; lower mp (158–160°C)
3-Chloro-4-methyl-N-[2-(2-methylindol-3-yl)ethyl]benzenesulfonamide () C₁₈H₁₈ClN₂O₂S 3-Cl, 4-CH₃, indol-3-yl ethyl linker Methyl substituent reduces polarity; indole ethyl linker favors hydrophobic interactions

Key Observations :

  • Heterocycles : Thiophene (target compound) and indole (–8) contribute to π-stacking, while triazine () offers hydrogen-bonding sites.
  • Linker Groups : The benzyl linker in the target compound may confer rigidity compared to the flexible ethyl linker in .

Spectral and Physical Properties

Property Target Compound Compound 28 () Compound 8e ()
Melting Point Not reported 287–289°C 158–160°C
¹H-NMR Features Not available δ 2.37 (CH₃), 4.32 (SCH₂), aromatic multiplicity δ 2.37 (CH₃), indole protons
IR Peaks Not available 3457 cm⁻¹ (NH), 1320 cm⁻¹ (SO₂) Not reported
  • Thermal Stability : Compound 28’s high melting point (287–289°C) suggests strong intermolecular forces (e.g., hydrogen bonding from triazine and SO₂ groups) .
  • Spectral Gaps : The target compound’s absence of reported spectral data limits direct comparisons, but methoxy groups typically show δ 3.8–4.0 ppm in ¹H-NMR.

Crystallographic and Computational Tools

  • Structure Determination : SHELX () and WinGX () are widely used for small-molecule refinement. The target compound’s structure may employ similar tools .
  • Visualization : ORTEP-3 () aids in analyzing molecular geometry and intermolecular interactions, critical for comparing conformational flexibility across analogs .

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